Ramipril hydroxydiketopiperazine
Vue d'ensemble
Description
Ramipril hydroxydiketopiperazine is a derivative of ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ramipril hydroxydiketopiperazine typically involves the cyclization of ramipril or its derivatives under specific conditions. One common method involves the use of strong acids or bases to induce cyclization, forming the diketopiperazine ring structure. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated systems to maintain precise control over reaction parameters. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ramipril hydroxydiketopiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ramipril hydroxydiketopiperazine is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable compound for synthetic organic chemistry.
Biology
In biological research, this compound is investigated for its interactions with various enzymes and receptors. Its ability to inhibit ACE makes it a candidate for studying cardiovascular diseases and related conditions.
Medicine
Medically, this compound is explored for its potential therapeutic effects in treating hypertension, heart failure, and other cardiovascular disorders. Its efficacy and safety profile are subjects of ongoing clinical research.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. Its stability and bioavailability are key factors in its application in drug design and development.
Mécanisme D'action
Ramipril hydroxydiketopiperazine exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, the compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include ACE and various receptors involved in the RAAS pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Captopril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Enalapril: Similar to ramipril but with variations in its pharmacokinetic properties.
Lisinopril: A long-acting ACE inhibitor with a different side chain structure.
Uniqueness
Ramipril hydroxydiketopiperazine is unique due to its specific diketopiperazine ring structure, which may confer distinct pharmacological properties compared to other ACE inhibitors. Its stability, bioavailability, and potential for fewer side effects make it a compound of interest in both research and clinical settings.
Conclusion
This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and mechanism of action make it a valuable subject of study for developing new therapeutic agents and understanding cardiovascular diseases. Further research is needed to fully explore its applications and benefits.
Activité Biologique
Ramipril hydroxydiketopiperazine is a derivative of ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical studies.
Overview of Ramipril and Its Metabolites
Ramipril is a prodrug that undergoes hepatic metabolism to form its active metabolite, ramiprilat. The conversion of ramipril to ramiprilat is crucial as ramiprilat exhibits significantly higher ACE inhibitory activity—approximately six times greater than that of ramipril itself . Additionally, ramipril is metabolized into several other compounds, including diketopiperazine derivatives, which may contribute to its overall pharmacological profile .
The primary mechanism by which ramipril and its metabolites exert their biological effects is through the inhibition of ACE. This inhibition leads to decreased levels of angiotensin II, a potent vasoconstrictor, resulting in:
- Vasodilation : Reduced vascular resistance and lower blood pressure.
- Decreased Aldosterone Secretion : This results in decreased sodium and water retention, further lowering blood pressure.
- Renoprotective Effects : Ramipril has shown efficacy in decreasing proteinuria and protecting renal function in patients with chronic kidney disease (CKD) by improving glomerular permeability .
Pharmacokinetics
The pharmacokinetic profile of ramipril includes:
- Absorption : Peak plasma concentrations are typically reached within one hour post-administration, with a bioavailability of 50-60% .
- Metabolism : Ramipril is extensively metabolized in the liver to ramiprilat and diketopiperazine derivatives. The half-life of ramiprilat allows for once-daily dosing due to its prolonged action .
- Excretion : Renal clearance plays a significant role in the elimination of both ramipril and its active metabolites, with adjustments necessary for patients with renal impairment .
Antihypertensive Efficacy
The antihypertensive effects of ramipril have been well-documented in various clinical trials. For instance:
- AIRE Study : Demonstrated that ramipril significantly reduced all-cause mortality in patients with heart failure following myocardial infarction .
- HOPE Study : Showed that long-term use of ramipril reduced cardiovascular events in high-risk patients, highlighting its role beyond mere blood pressure control .
Immune Response Modulation
Recent studies have indicated that ACE inhibitors like ramipril may affect immune function. A study involving human participants found that one week of treatment with ramipril reduced the bacteria-killing activity of neutrophils against pathogens such as MRSA and Klebsiella pneumoniae. This suggests a potential immunomodulatory effect that warrants further investigation.
Case Studies
Several case studies have illustrated the clinical implications of using this compound:
- Case Study 1 : A patient with hypertension and CKD showed significant improvement in renal function markers after initiating treatment with ramipril, supporting its nephroprotective properties.
- Case Study 2 : In a cohort of diabetic patients, those treated with ramipril exhibited reduced urinary albumin excretion, indicating benefits beyond blood pressure management.
Propriétés
IUPAC Name |
ethyl (2S)-2-[(2S,6S,8S,11S)-8-hydroxy-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-3-30-21(27)19(13-12-16-8-5-4-6-9-16)24-15(2)20(26)25-18-11-7-10-17(18)14-23(25,29)22(24)28/h4-6,8-9,15,17-19,29H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBAUIKFYUTIDF-PXMVHEFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCC4CC3(C2=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@@]3(C2=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309040-96-7 | |
Record name | Ramipril hydroxydiketopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309040967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RAMIPRIL HYDROXYDIKETOPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1380TES6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.